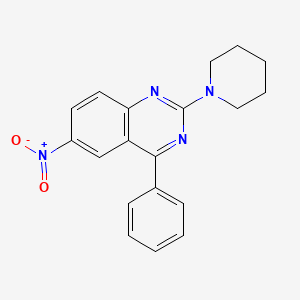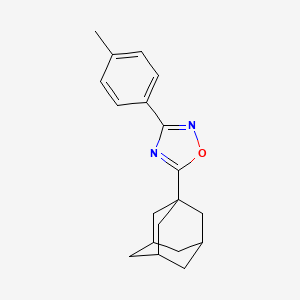
6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a quinazoline derivative, which is a class of heterocyclic compounds that have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cells. It has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the regulation of cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to reduce inflammation in the brain, protect neurons from oxidative stress, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline is its potential as a multi-targeted agent. It has been shown to modulate various signaling pathways in the cells, which makes it a promising candidate for the treatment of various diseases. Additionally, it has been demonstrated to have low toxicity and good bioavailability.
However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to evaluate its biological effects.
Future Directions
There are several future directions for the research on 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Furthermore, there is a need for more preclinical and clinical studies to evaluate its potential as a therapeutic agent for various diseases. In particular, its potential as a treatment for neurodegenerative diseases and cancer should be further investigated. Finally, the development of new formulations and delivery systems to improve its solubility and bioavailability could enhance its therapeutic potential.
Synthesis Methods
The synthesis of 6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline involves the reaction of 4-phenyl-2-(1-piperidinyl)quinazoline with nitric acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
6-nitro-4-phenyl-2-(1-piperidinyl)quinazoline has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been evaluated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been investigated for its anti-inflammatory and anti-microbial properties.
In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Furthermore, it has been evaluated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-nitro-4-phenyl-2-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-23(25)15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)21-19(20-17)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIBORCCDHDQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)
![1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)

![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)
![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)

![2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)